5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound primarily used in research for its unique chemical properties and biological activities. This compound is noteworthy for its pyrimidine, pyrrolidine, sulfonyl, and oxazol rings, contributing to its diverse functionality.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves several steps, including nucleophilic substitution, sulfonylation, and cyclization reactions. Specific conditions vary but often require an inert atmosphere, catalysts, and precise temperature control to ensure high yields and purity.
Industrial production methods
Industrial production of this compound often involves scaling up the laboratory methods using robust and cost-effective processes. Continuous flow chemistry and batch reactors are commonly employed to maintain consistency and efficiency in large-scale synthesis.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the multiple reactive sites present in its structure. Common reagents and conditions used in these reactions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often require controlled temperatures, specific solvents, and catalysts. Major products formed from these reactions: Depending on the reaction type, the major products can include oxidized or reduced forms of the compound, as well as derivatives with different substituents at the reactive sites.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Biology: In biological research, it is used to investigate its effects on cellular processes, particularly those involving its pyrimidine and sulfonyl components. Medicine: The compound has potential therapeutic applications due to its unique structure, which can interact with various biological targets, making it a candidate for drug development. Industry: Industrial applications include its use as an intermediate in the synthesis of other chemical products, demonstrating its versatility.
Mechanism of Action
The mechanism by which 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets often include enzymes and receptors, where the compound's structure allows it to bind and modulate activity. Pathways involved include signal transduction and metabolic processes influenced by the compound's unique chemical groups.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the specific combination of its functional groups, contributing to its distinct reactivity and biological activity. Similar compounds:
5-((3-(pyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
5-((3-(quinolin-8-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Each of these compounds shares a similar core structure but differs in specific substituents, impacting their chemical behavior and applications.
There you have it! This compound's multifaceted nature opens up a wide array of possibilities across various scientific fields. What specific aspect of this compound fascinates you the most?
Properties
IUPAC Name |
5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c1-3-13-16(19)17(21-10-20-13)27-11-6-7-23(9-11)29(25,26)12-4-5-15-14(8-12)22(2)18(24)28-15/h4-5,8,10-11H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXDFBHCWEYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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